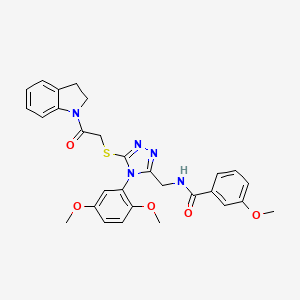

N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Description

The compound N-((4-(2,5-dimethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide (hereafter referred to as the "target compound") features a 1,2,4-triazole core substituted at three positions:

- Position 4: A 2,5-dimethoxyphenyl group.

- Position 5: A thioether-linked 2-(indolin-1-yl)-2-oxoethyl moiety.

- Position 3: A methyl group connected to a 3-methoxybenzamide.

This structure combines electron-rich aromatic systems (methoxy groups), a sulfur-containing linker, and an indoline-derived substituent, which may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29N5O5S/c1-37-21-9-6-8-20(15-21)28(36)30-17-26-31-32-29(34(26)24-16-22(38-2)11-12-25(24)39-3)40-18-27(35)33-14-13-19-7-4-5-10-23(19)33/h4-12,15-16H,13-14,17-18H2,1-3H3,(H,30,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKMSZBZBCYEMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC(=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of 1,2,4-Triazole Derivatives

Substituent Variations on the Triazole Core

- Compound 6 (): Features a 5-isoxazolyl group and phenyl substituents. Unlike the target compound, it lacks methoxy or indoline moieties. Its IR spectrum shows a single C=O stretch at 1606 cm⁻¹, compared to the target’s multiple carbonyl groups (amide and indolinone). Melting point (160°C) is lower than derivatives with bulkier substituents .

- Compound 8a (): Contains a pyridinyl-acetyl group and phenyl substituents. The dual C=O stretches (1679, 1605 cm⁻¹) in IR align with the target’s amide and indolinone carbonyls. Its higher melting point (290°C) suggests increased crystallinity due to planar pyridine and acetyl groups .

- Compounds 10–15 (): S-alkylated 1,2,4-triazoles with sulfonylphenyl and difluorophenyl groups. These derivatives exhibit tautomerism (thiol-thione equilibrium), absent in the target compound due to its stable thioether linkage. IR spectra confirm the absence of C=O in thione forms (1663–1682 cm⁻¹ in precursors vs. 1247–1255 cm⁻¹ for C=S) .

Key Data Comparison

Benzamide-Containing Derivatives

Role of the Benzamide Group

- (E)-4-((2,4-Dioxothiazolidin-5-ylidene) Methyl)-N-Phenyl Benzamide (): Incorporates a thiazolidinone ring instead of the target’s indolinone. The benzamide here serves as a hydrogen-bond donor/acceptor, similar to the target’s 3-methoxybenzamide.

- N-((4-Benzyl-5-((2-(Hydroxyamino)-2-oxoethyl)thio)...) (): Shares a benzamide and triazole-thioether scaffold but replaces indolinone with a hydroxyamino group. This substitution may enhance metal-chelating capacity but reduce lipophilicity compared to the indoline moiety .

Spectral and Functional Comparisons

- IR Spectra : Benzamide derivatives typically show strong C=O stretches near 1660–1680 cm⁻¹ (), consistent with the target’s amide group.

- Biological Activity: While highlights antimicrobial activity in spiro indole-triazole hybrids, the target’s indolinone group may similarly interact with microbial targets via π-π stacking or hydrophobic interactions .

Sulfur-Containing Linkers

- Thiophene and Thioether Analogues (): Compounds like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides use sulfur linkers for S-alkylation. The target’s thioether group likely enhances stability compared to disulfide bonds, as seen in ’s tautomer-resistant S-alkylated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.